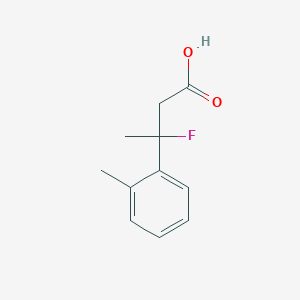
3-Fluoro-3-(o-tolyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-3-(o-tolyl)butanoic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids It features a fluorine atom and an o-tolyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(o-tolyl)butanoic acid typically involves the introduction of a fluorine atom and an o-tolyl group to a butanoic acid precursor. One common method is the fluorination of a suitable precursor using a fluorinating agent such as Selectfluor. The reaction conditions often require a solvent like acetonitrile and may be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the fluorination step, allowing for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-3-(o-tolyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Fluoro-3-(o-tolyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-3-(o-tolyl)butanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to increased biological activity. The o-tolyl group may also contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.
Comparación Con Compuestos Similares
3-Fluoro-3-(p-tolyl)butanoic acid: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
3-Fluoro-3-(m-tolyl)butanoic acid: Similar structure but with a meta-tolyl group.
3-Fluoro-3-phenylbutanoic acid: Lacks the methyl group on the aromatic ring.
Uniqueness: 3-Fluoro-3-(o-tolyl)butanoic acid is unique due to the specific positioning of the fluorine atom and the o-tolyl group, which can influence its reactivity and interaction with other molecules. This unique structure may result in distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H13FO2 |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
3-fluoro-3-(2-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-8-5-3-4-6-9(8)11(2,12)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14) |
Clave InChI |
RXFDPHGEAJRWBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C)(CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


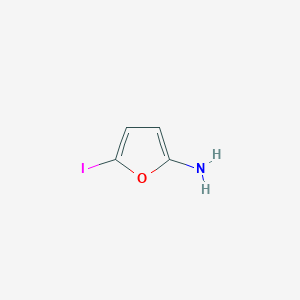
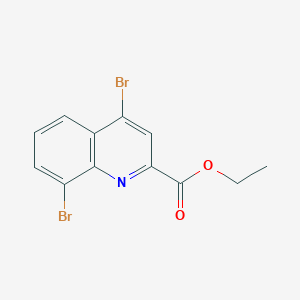
![2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12972836.png)
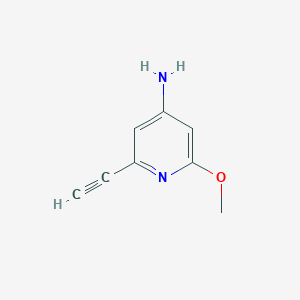
![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)
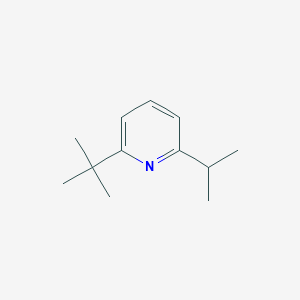
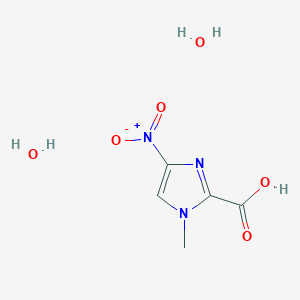
![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B12972848.png)
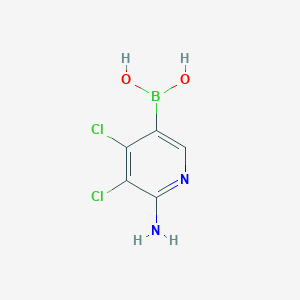
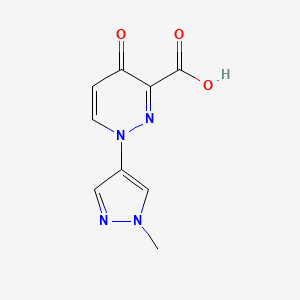

![2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide](/img/structure/B12972870.png)
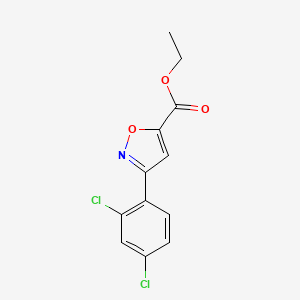
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B12972879.png)
